molecular formula C12H15IO B13231834 (2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane

(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane

Cat. No.: B13231834
M. Wt: 302.15 g/mol
InChI Key: YVWPBOCVRUVYIH-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane is a chiral compound with a complex structure that includes an oxolane ring, an iodomethyl group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents like iodomethane under controlled conditions.

    Attachment of the 3-Methylphenyl Group: This step involves the coupling of the 3-methylphenyl group to the oxolane ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Advanced techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The 3-methylphenyl group can engage in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxolanes, oxidized or reduced derivatives, and coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodomethyl group can act as a reactive site, facilitating binding or modification of the target molecules. The oxolane ring and 3-methylphenyl group contribute to the overall stability and specificity of these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2-(Bromomethyl)-4-(3-methylphenyl)oxolane
  • (2S,4R)-2-(Chloromethyl)-4-(3-methylphenyl)oxolane
  • (2S,4R)-2-(Fluoromethyl)-4-(3-methylphenyl)oxolane

Uniqueness

(2S,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s behavior in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

IUPAC Name

(2S,4R)-2-(iodomethyl)-4-(3-methylphenyl)oxolane

InChI

InChI=1S/C12H15IO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12-/m0/s1

InChI Key

YVWPBOCVRUVYIH-RYUDHWBXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2C[C@H](OC2)CI

Canonical SMILES

CC1=CC(=CC=C1)C2CC(OC2)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.